molecular formula C7H5ClF3NO B1412205 3-Chloromethyl-2-hydroxy-5-(trifluoromethyl)pyridine CAS No. 1227562-08-4

3-Chloromethyl-2-hydroxy-5-(trifluoromethyl)pyridine

Cat. No. B1412205
M. Wt: 211.57 g/mol
InChI Key: BEXOQGUAPGPNML-UHFFFAOYSA-N
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Description

3-Chloromethyl-2-hydroxy-5-(trifluoromethyl)pyridine is a pyridine derivative . It is a heterocyclic building block with useful applications in catalysis, drug design, molecular recognition, and natural product synthesis . It is used as a key structural motif in active agrochemical and pharmaceutical ingredients .


Synthesis Analysis

The synthesis of trifluoromethylpyridines (TFMP) and its derivatives, including 3-Chloromethyl-2-hydroxy-5-(trifluoromethyl)pyridine, involves a stepwise liquid-phase/vapor–phase synthesis . For instance, 2-chloro-5-(chloromethyl)pyridine can be chlorinated under liquid-phase conditions to afford the intermediate 2,3-dichloro-5-(trichloromethyl)pyridine (2,3,5-DCTC); subsequent vapor–phase fluorination of 2,3,5-DCTC produces 2,3,5-DCTF .


Molecular Structure Analysis

The molecular formula of 3-Chloromethyl-2-hydroxy-5-(trifluoromethyl)pyridine is C6H3ClF3NO . The InChI Key is AJPOOWWMZOPUCG-UHFFFAOYSA-N . The SMILES string is FC(F)(F)C1=CNC(=O)C(Cl)=C1 .


Chemical Reactions Analysis

Trifluoromethylpyridines (TFMP) and its derivatives are used in various chemical reactions. For instance, palladium-catalyzed monoalkoxycarbonylation of 2,3-dichloro-5-(trifluoromethyl)pyridine has been reported .


Physical And Chemical Properties Analysis

The molecular weight of 3-Chloromethyl-2-hydroxy-5-(trifluoromethyl)pyridine is 197.541 g/mol . The assay (HPLC) is 98.6% .

Safety And Hazards

When handling 3-Chloromethyl-2-hydroxy-5-(trifluoromethyl)pyridine, it is recommended to wear personal protective equipment/face protection. Ensure adequate ventilation. Avoid getting it in eyes, on skin, or on clothing. Avoid ingestion and inhalation. Avoid dust formation. Keep containers tightly closed in a dry, cool and well-ventilated place .

Future Directions

Trifluoromethylpyridines (TFMP) and its derivatives have been widely used in the agrochemical and pharmaceutical industries . It is expected that many novel applications of TFMP will be discovered in the future .

properties

IUPAC Name

3-(chloromethyl)-5-(trifluoromethyl)-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClF3NO/c8-2-4-1-5(7(9,10)11)3-12-6(4)13/h1,3H,2H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEXOQGUAPGPNML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC=C1C(F)(F)F)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloromethyl-2-hydroxy-5-(trifluoromethyl)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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